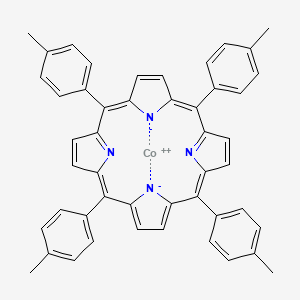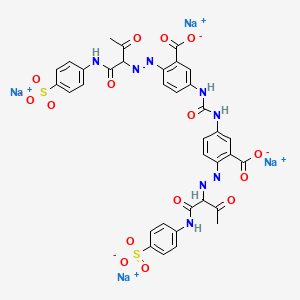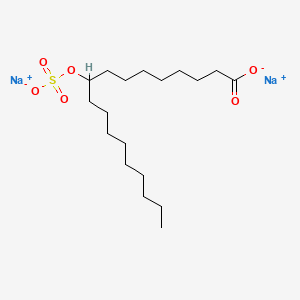
Titanium, tris(6-aminohexanoato-kappaO)(2-propanolato)-, (T-4)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Titanium, tris(6-aminohexanoato-kappaO)(2-propanolato)-, (T-4)- is a complex organometallic compound It consists of a titanium center coordinated with three 6-aminohexanoato ligands and one 2-propanolato ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Titanium, tris(6-aminohexanoato-kappaO)(2-propanolato)-, (T-4)- typically involves the reaction of titanium tetrachloride with 6-aminohexanoic acid and 2-propanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
TiCl4+3C6H13NO2+C3H8O→Ti(C6H13NO2)3(C3H8O)+4HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of high-purity starting materials and precise control of reaction parameters are crucial for the successful industrial synthesis of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Titanium, tris(6-aminohexanoato-kappaO)(2-propanolato)-, (T-4)- can undergo various types of chemical reactions, including:
Oxidation: The titanium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced under specific conditions.
Substitution: Ligands can be substituted with other ligands, leading to the formation of new complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or oxygen can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Ligand exchange reactions can be carried out using various ligands under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of titanium dioxide, while reduction could yield lower oxidation state titanium complexes.
Applications De Recherche Scientifique
Titanium, tris(6-aminohexanoato-kappaO)(2-propanolato)-, (T-4)- has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems and imaging agents.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials, such as coatings and composites, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Titanium, tris(6-aminohexanoato-kappaO)(2-propanolato)-, (T-4)- involves its interaction with molecular targets through coordination chemistry. The titanium center can form bonds with various substrates, facilitating catalytic reactions. The specific pathways and molecular targets depend on the application and the nature of the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Titanium, tris(6-aminohexanoato-kappaO)(ethanolato)-, (T-4)
- Titanium, tris(6-aminohexanoato-kappaO)(methanolato)-, (T-4)
- Titanium, tris(6-aminohexanoato-kappaO)(butanolato)-, (T-4)
Uniqueness
Titanium, tris(6-aminohexanoato-kappaO)(2-propanolato)-, (T-4)- is unique due to its specific ligand combination, which imparts distinct chemical properties and reactivity. The presence of 2-propanolato ligand, in particular, influences its solubility, stability, and catalytic activity, making it suitable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
68443-51-6 |
|---|---|
Formule moléculaire |
C21H43N3O7Ti |
Poids moléculaire |
497.4 g/mol |
Nom IUPAC |
6-aminohexanoate;propan-2-olate;titanium(4+) |
InChI |
InChI=1S/3C6H13NO2.C3H7O.Ti/c3*7-5-3-1-2-4-6(8)9;1-3(2)4;/h3*1-5,7H2,(H,8,9);3H,1-2H3;/q;;;-1;+4/p-3 |
Clé InChI |
WYRBCGYPOHPIHO-UHFFFAOYSA-K |
SMILES canonique |
CC(C)[O-].C(CCC(=O)[O-])CCN.C(CCC(=O)[O-])CCN.C(CCC(=O)[O-])CCN.[Ti+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


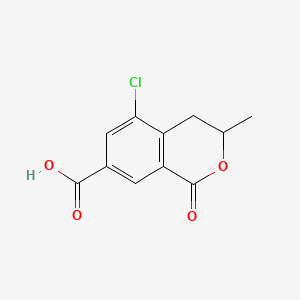

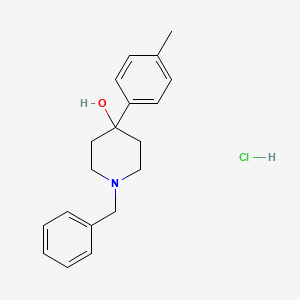
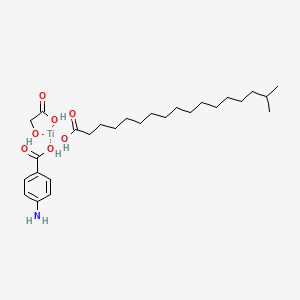
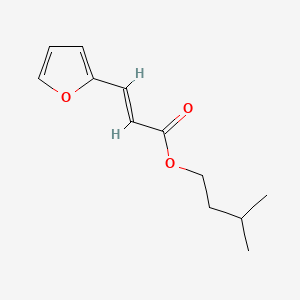
![N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)-2-propenylamino]-4-methoxyphenyl]acetamide](/img/structure/B13782573.png)




![Bromodicarbonyl[bis[2-(diisopropylphosphino)ethyl]amine]manganese(I)](/img/structure/B13782588.png)
